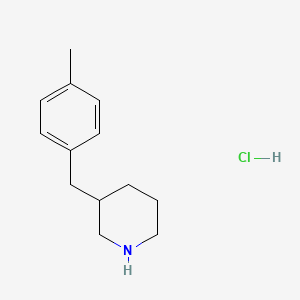

3-(4-Methylbenzyl)piperidine hydrochloride

Übersicht

Beschreibung

3-(4-Methylbenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl and a molecular weight of 225.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylbenzyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)piperidine hydrochloride typically involves the alkylation of piperidine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylbenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylbenzyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological systems and interactions due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methylbenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Methoxybenzyl)piperidine hydrochloride

- 4-(4-Methylbenzyl)piperidine hydrochloride

- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride

Uniqueness

3-(4-Methylbenzyl)piperidine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and interactions in various applications .

Biologische Aktivität

3-(4-Methylbenzyl)piperidine hydrochloride is a compound with notable biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests potential interactions with monoamine transporters, which may contribute to its pharmacological effects.

Neuropharmacological Effects

- Dopaminergic Activity : The compound has been shown to modulate dopaminergic signaling, which is crucial for its potential use in treating disorders such as Parkinson's disease and schizophrenia. Studies indicate that it can enhance dopamine release in specific brain regions, suggesting a role as a stimulant or antidepressant agent .

- Serotonergic Activity : There is evidence that this compound may also influence serotonin receptors, contributing to mood regulation and anxiety relief. This dual action on both dopamine and serotonin systems positions it as a candidate for further investigation in mood disorders .

Antitumor Activity

Recent studies have explored the compound's potential antitumor properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis |

| A549 (Lung) | 0.150 | Inhibition of cell proliferation |

| HeLa (Cervical) | 0.200 | Disruption of microtubule dynamics |

Study on Anticancer Effects

In a study evaluating the anticancer effects of various piperidine derivatives, this compound was found to have significant cytotoxic activity against MDA-MB-231 cells, showing an IC50 value of 0.126 µM. The study highlighted that treatment led to increased levels of caspase-9, indicating the activation of the apoptotic pathway .

Neuropharmacological Evaluation

A neuropharmacological evaluation demonstrated that the compound could enhance locomotor activity in animal models, suggesting stimulant properties. This effect was attributed to increased dopaminergic signaling in the striatum .

Safety Profile and Toxicity

Toxicological studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a wide therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylbenzyl)piperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a 4-methylbenzyl group to a piperidine backbone followed by hydrochlorination. Key steps include:

- Nucleophilic substitution : Reacting 4-methylbenzyl halide with piperidine derivatives in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the tertiary amine intermediate .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the free base.

- Hydrochlorination : Treating the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Purity optimization requires HPLC analysis (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers determine the physicochemical properties of this compound?

- Methodological Answer : Key properties are determined as follows:

- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube apparatus. Decomposition near 175–180°C is common for similar piperidine hydrochlorides .

- Solubility : Perform equilibrium solubility studies in water, ethanol, and DMSO at 25°C using UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if dust generation is likely .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Computational tools streamline reaction optimization:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable routes .

- Virtual Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, guiding functionalization strategies .

- Condition Optimization : Machine learning algorithms (e.g., Bayesian optimization) analyze reaction parameters (temperature, solvent) to maximize yield .

Q. What strategies resolve contradictions in reported biological activities or physicochemical data for piperidine derivatives?

- Methodological Answer : Address discrepancies through:

- Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., PubChem, NIST) to identify outliers caused by impurities or assay variability .

- Reproducibility Testing : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays) .

- Cross-Validation : Use orthogonal techniques (e.g., NMR for purity vs. LC-MS for structural confirmation) to verify critical data .

Q. How can researchers evaluate this compound as a pharmacophore in drug development?

- Methodological Answer : Key evaluation steps include:

- Receptor Binding Assays : Perform competitive radioligand binding studies (e.g., μ-opioid receptors) to measure IC₅₀ values. Compare to reference compounds like meperidine hydrochloride .

- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models (OECD Guideline 423) .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFZRJGJCRIXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.